molecular formula C16H15NO5 B5802643 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid CAS No. 69764-06-3

2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No. B5802643
CAS RN: 69764-06-3
M. Wt: 301.29 g/mol
InChI Key: JHCUZGSREIUIPD-UHFFFAOYSA-N
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Description

2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used for their analgesic and anti-inflammatory properties. However, MPA has unique pharmacological properties that make it an attractive candidate for a variety of research applications.

Mechanism of Action

2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid has also been shown to have antipyretic effects, meaning that it can reduce fever. 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid has also been shown to have antiplatelet effects, which means that it can reduce the risk of blood clots.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid in lab experiments is its well-established synthesis method and pharmacological properties. 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid has been extensively studied and can be easily synthesized using a variety of methods. However, one limitation of using 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid in lab experiments is its potential for off-target effects. 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid can inhibit the activity of other enzymes in addition to cyclooxygenase, which can lead to unintended effects.

Future Directions

There are a variety of future directions for the study of 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid. One potential direction is the development of more selective cyclooxygenase inhibitors that can target specific isoforms of the enzyme. Another potential direction is the study of the role of prostaglandins in various disease states, such as cancer and Alzheimer's disease. Additionally, the development of new methods for synthesizing 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid and other related compounds could lead to the discovery of new pharmacological properties. Overall, the study of 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid and its potential applications in scientific research is an exciting area of research with many promising directions for future study.

Synthesis Methods

The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-(chloroacetyl)phenol. This compound is then reacted with 2-aminobenzoic acid to form 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid. The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid has been well-established and can be performed using a variety of methods.

Scientific Research Applications

2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid is as a tool for studying the role of prostaglandins in various physiological processes. Prostaglandins are lipid signaling molecules that play a key role in inflammation, pain, and fever. 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. This makes 2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid a valuable tool for studying the role of prostaglandins in various physiological processes.

properties

IUPAC Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-11-6-8-12(9-7-11)22-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCUZGSREIUIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233597
Record name 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid

CAS RN

69764-06-3
Record name 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69764-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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